(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine
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Overview
Description
(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic heterocyclic compound It is a derivative of pyridine, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyridine derivatives and cyclization agents. For example, the reaction of 3-iodopyridin-4-amine with tert-butyl carbamate can lead to the formation of the desired compound through a series of intermediate steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., peracids), reducing agents (e.g., hydrogen gas with a catalyst), and alkylating agents (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are known for their biological activities.
Pyrrolo[3,2-c]pyridines: Another class of compounds with a similar core structure, used in medicinal chemistry.
Hexahydrofuro[2,3-c]pyridines: These compounds have a related structure and are used in various chemical applications.
Uniqueness
(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3aS,7aR)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
BNLKJYVQFIOOTE-YUMQZZPRSA-N |
Isomeric SMILES |
CN1CC[C@H]2CNC[C@H]2C1 |
Canonical SMILES |
CN1CCC2CNCC2C1 |
Origin of Product |
United States |
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